molecular formula C7H5ClO3 B1314629 2,3-dihydroxybenzoyl Chloride CAS No. 66168-85-2

2,3-dihydroxybenzoyl Chloride

Cat. No.: B1314629
CAS No.: 66168-85-2
M. Wt: 172.56 g/mol
InChI Key: PRPHBHAREGILHM-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzoyl Chloride, also known as Benzoyl chloride, 2,3-dihydroxy- (9CI), is a chemical compound with the molecular formula C7H5ClO3 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molar mass of the compound is 172.57 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C7H5ClO3 and a molar mass of 172.57 .

Scientific Research Applications

1. Actinides Sequestering Agents

2,3-Dihydroxybenzoyl Chloride is instrumental in synthesizing sequestering agents for actinides. Weitl, Raymond, Smith, and Howard (1978) developed a new method for 2,3-dihydroxybenzamidation of azaalkanes, leading to the creation of compounds that act as selective actinide-ion sequestering agents. This innovation is significant for managing radioactive elements, as indicated by the high formation constant for Pu(IV) with one of these compounds (Weitl et al., 1978).

2. Synthesis of Organic Compounds

This compound plays a crucial role in the synthesis of various organic compounds. For instance, Lisiak and Młochowski (2009) demonstrated its application in creating 2-substituted 3-hydroxybenzo[b]selenophenes, which are important in the synthesis of benzisoselenazol-3(2H)-ones (Lisiak & Młochowski, 2009).

3. Annulative Coupling in Organic Chemistry

The compound is also pivotal in annulative coupling processes in organic chemistry. Nagata et al. (2014) reported its use in the annulative coupling of 2-arylbenzoyl chlorides with alkynes, which aids in the efficient synthesis of phenanthrene derivatives, crucial for various chemical syntheses (Nagata et al., 2014).

4. Photocatalytic Applications

This compound is used in photocatalytic processes as well. Lun̆ák, Sedlák, and Lederer (1987) investigated its role in the methylene-blue-sensitized hydroxylation of 2-hydroxybenzoic acid, highlighting its importance in photocatalytic reactions (Lun̆ák et al., 1987).

5. Biological and Pharmaceutical Research

In biological and pharmaceutical research, this compound has been used in studies involving human erythrocytes. Minami, Price, and Cutler (1992) used it to investigate the displacement of chloride from binding sites on band 3 anion transport protein in human erythrocytes, shedding light on its potential in biomedical research (Minami et al., 1992).

6. Development of Photovoltaic Devices

Stylianakis et al. (2012) explored the use of this compound derivatives in the development of photovoltaic devices. They covalently linked it to graphene oxide, demonstrating its potential in enhancing the performance of organic bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).

7. Catalysis Research

This compound is also relevant in catalysis research. For example, Gorodetsky et al. (2004) used it in the synthesis of nucleophilic carbenes, which are key intermediates in various catalytic processes (Gorodetsky et al., 2004).

Future Directions

While specific future directions for 2,3-dihydroxybenzoyl Chloride are not available, hydroxybenzoic acids, including 2,3-dihydroxybenzoic acid, have been studied for their potential health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . This suggests potential future research directions in these areas.

Properties

IUPAC Name

2,3-dihydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPHBHAREGILHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473056
Record name BENZOYL CHLORIDE, 2,3-DIHYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66168-85-2
Record name BENZOYL CHLORIDE, 2,3-DIHYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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